molecular formula C21H19N5OS B607924 N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide CAS No. 1451042-18-4

N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide

Cat. No.: B607924
CAS No.: 1451042-18-4
M. Wt: 389.5 g/mol
InChI Key: LBLSLSOENGWIHL-UHFFFAOYSA-N
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Description

HDAC3-IN-T247 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.

Mechanism of Action

Target of Action

HDAC3-IN-T247 primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a unique HDAC with distinct structural and subcellular distribution features and co-repressor dependency . It plays a crucial role in the control of gene expression through the regulation of histone acetylation .

Mode of Action

HDAC3-IN-T247 inhibits HDAC3, leading to an increase in histone acetylation . This results in a selective increase of NF-κB acetylation in HCT116 cells . The compound’s interaction with its target leads to changes in gene expression, which can affect various biological processes .

Biochemical Pathways

HDAC3-IN-T247 affects several biochemical pathways. The main effects of HDAC3 inhibition are predominantly localized in four aspects of zygotic gene activation (ZGA): RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation . By influencing these pathways, HDAC3-IN-T247 can modulate early embryonic development .

Pharmacokinetics

The potency of the compound, with an ic50 of 024 µM, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

HDAC3-IN-T247 shows anticancer and antiviral activity . It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . In early embryos, HDAC3-IN-T247 treatment leads to a delay in embryonic development .

Action Environment

The action of HDAC3-IN-T247 can be influenced by various environmental factors. For instance, the expression alterations of HDAC3 and other HDACs can be influenced by both genetic defects and environmental influences

Biochemical Analysis

Biochemical Properties

HDAC3-IN-T247 interacts with HDAC3, a class I HDAC isoform, inhibiting its activity . This interaction results in an increase in the acetylation of NF-κB, a protein complex that controls the transcription of DNA, in HCT116 cells . The compound’s ability to selectively inhibit HDAC3 and modulate NF-κB acetylation suggests it plays a significant role in biochemical reactions involving these biomolecules .

Cellular Effects

HDAC3-IN-T247 has shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . Furthermore, it has been reported to induce a delay in embryonic development after treatment during the crucial 2-cell stage of zygotes .

Molecular Mechanism

The molecular mechanism of action of HDAC3-IN-T247 involves its binding to HDAC3, inhibiting its deacetylase activity . This inhibition leads to an increase in the acetylation of NF-κB, which can influence gene expression . The compound’s ability to selectively inhibit HDAC3 suggests it exerts its effects at the molecular level through specific binding interactions with this enzyme .

Temporal Effects in Laboratory Settings

The effects of HDAC3-IN-T247 have been observed over time in laboratory settings. For instance, a significant effect of HDAC3-IN-T247 treatment was observed during the crucial 2-cell stage of zygotes, leading to a delay in embryonic development

Metabolic Pathways

HDAC3-IN-T247, as an inhibitor of HDAC3, likely plays a role in the metabolic pathways that HDAC3 is involved in. HDAC3 has been found to be a key player in various biological processes, including RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation

Subcellular Localization

The subcellular localization of HDAC3-IN-T247 is likely to be similar to that of HDAC3, given its role as an HDAC3 inhibitor. HDAC3 is primarily nuclear , suggesting that HDAC3-IN-T247 may also be localized in the nucleus

Properties

IUPAC Name

N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)triazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLSLSOENGWIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451042-18-4
Record name N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
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N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
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N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
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N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
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N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
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N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide
Customer
Q & A

Q1: The research highlights the significance of the zinc-binding group for HDAC inhibition. How might modifications to the structure of N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide, particularly around the potential zinc-binding site, affect its activity?

A2: The study emphasizes the importance of the zinc-binding group in achieving potent HDAC inhibition []. Modifications around this region in this compound could significantly impact its interaction with the enzyme's active site. These changes could influence its binding affinity, selectivity for HDAC3 over other isozymes, and overall inhibitory potency. Exploring structure-activity relationships through systematic modifications and evaluating their impact on HDAC3 inhibition would be crucial for optimizing the compound's activity.

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